alpha-D-Mannose alpha-D-Mannose It is a member of a family of snake three-finger toxin derived from the venom of African mamba snake Dendroaspis angusticeps 86-amino acid peptide with 4 disulfide bridges , derived from the venom of African mamba snakes (Dendroaspis angusticeps)
It binds irreversibly to M1 muscarinic acetylcholine receptors, and reveals a slightly weaker effect on M3 receptors.
MUSCARINIC TOXIN 2(cas 135317-04-3) is a member of a family of snake three-finger toxin derived from the venom of African mamba snake Dendroaspis angusticeps 86-amino acid peptide with 4 disulfide bridges, derived from the venom of African mamba snakes (Dendroaspis angusticeps) It binds irreversibly to M1 muscarinic acetylcholine receptors, and reveals a slightly weaker effect on M3 receptors.
Brand Name: Vulcanchem
CAS No.: 135317-04-3
VCID: VC20760681
InChI: InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1
SMILES: C(C1C(C(C(C(O1)O)O)O)O)O
Molecular Formula: C6H12O6
Molecular Weight: 180.16 g/mol

alpha-D-Mannose

CAS No.: 135317-04-3

Peptides

Cat. No.: VC20760681

Molecular Formula: C6H12O6

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

alpha-D-Mannose - 135317-04-3

Description It is a member of a family of snake three-finger toxin derived from the venom of African mamba snake Dendroaspis angusticeps 86-amino acid peptide with 4 disulfide bridges , derived from the venom of African mamba snakes (Dendroaspis angusticeps)
It binds irreversibly to M1 muscarinic acetylcholine receptors, and reveals a slightly weaker effect on M3 receptors.
MUSCARINIC TOXIN 2(cas 135317-04-3) is a member of a family of snake three-finger toxin derived from the venom of African mamba snake Dendroaspis angusticeps 86-amino acid peptide with 4 disulfide bridges, derived from the venom of African mamba snakes (Dendroaspis angusticeps) It binds irreversibly to M1 muscarinic acetylcholine receptors, and reveals a slightly weaker effect on M3 receptors.
CAS No. 135317-04-3
Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
IUPAC Name (2S,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Standard InChI InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1
Standard InChI Key WQZGKKKJIJFFOK-PQMKYFCFSA-N
Isomeric SMILES C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O
SMILES C(C1C(C(C(C(O1)O)O)O)O)O
Canonical SMILES C(C1C(C(C(C(O1)O)O)O)O)O

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